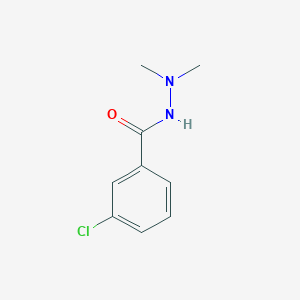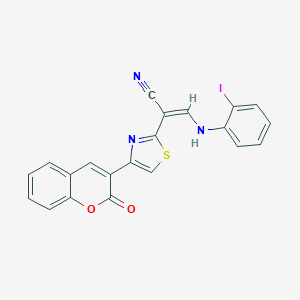
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a chromene core, a nitrofuran moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 5-nitro-2-furaldehyde with malononitrile and a suitable amine under basic conditions to form the chromene core. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions
Major Products
The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted amino compounds .
Scientific Research Applications
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with nucleic acids and proteins.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with cellular macromolecules. The nitrofuran moiety undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to nucleic acids and proteins. This binding can result in the inhibition of DNA replication and protein synthesis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(5-nitro-2-furyl)thiazole: Shares the nitrofuran moiety and exhibits similar biological activities.
5-nitro-2-furyl derivatives: These compounds also possess the nitrofuran group and are studied for their antimicrobial and anticancer properties.
Uniqueness
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its chromene core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25g/mol |
IUPAC Name |
2-amino-4-(5-nitrofuran-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O5/c15-6-7-12(10-4-5-11(21-10)17(19)20)13-8(18)2-1-3-9(13)22-14(7)16/h4-5,12H,1-3,16H2 |
InChI Key |
FSRNKSYGVUMTHV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B378625.png)
![5-[(3-Methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B378627.png)
![[1-[(E)-[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethylbenzenesulfonate](/img/structure/B378630.png)
![1-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-2-naphthol](/img/structure/B378631.png)
![[1-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzenesulfonate](/img/structure/B378633.png)


![3-anilino-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378641.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-toluidino)acrylonitrile](/img/structure/B378642.png)
![2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-butoxyanilino)acrylonitrile](/img/structure/B378643.png)
![3-(4-Bromoanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378644.png)
![7-amino-4-hydroxy-5-phenyl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B378647.png)
![3-(2-Chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378648.png)

